4-Bromo-2-formylbenzoic acid
Overview
Description
4-Bromo-2-formylbenzoic acid (CAS 871502-87-3) belongs to the family of carboxylic acids . It is an important intermediate in the synthesis of many pharmaceuticals, dyes, and other organic compounds . It is also used in the synthesis of a variety of polymers and other materials .
Synthesis Analysis
The synthesis of 4-Bromo-2-formylbenzoic acid involves several steps. One method involves the slow addition of 1-bromo-2-fluoro-4-methylbenzene to a 1:1 mixture of pyridine and water at 90°C, followed by the addition of potassium permanganate . The reaction mixture is stirred at 90°C for 3 hours . Another method involves the preparation of Enzalutamide starting from 2-fluoro-4-nitrotoluene .Molecular Structure Analysis
The molecular formula of 4-Bromo-2-formylbenzoic acid is C8H5BrO3 . The InChI code is 1S/C8H5BrO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12) .Chemical Reactions Analysis
4-Formylbenzoic acid has been utilized as a molecular probe to investigate the factors governing the rate of reaction between transketolase and aromatic aldehydes . Transketolase is a key enzyme involved in the pentose phosphate pathway, and its activity can be modulated by various aldehydes, including aromatic aldehydes .Physical And Chemical Properties Analysis
4-Bromo-2-formylbenzoic acid has a molecular weight of 229.03 . It has a density of 1.8±0.1 g/cm3, a boiling point of 360.6±32.0 °C at 760 mmHg, and a flash point of 171.9±25.1 °C . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Scientific Research Applications
Pharmaceutical Intermediates
4-Bromo-2-formylbenzoic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its reactive formyl group allows for subsequent chemical reactions that can lead to the formation of complex molecules used in medication development .
Dye Synthesis
This compound plays a crucial role in the synthesis of dyes. The bromine atom can undergo substitution reactions, enabling the creation of colorants with specific properties for industrial and research applications .
Polymer Synthesis
In the field of polymer chemistry, 4-Bromo-2-formylbenzoic acid is used to introduce bromine atoms into polymers. This can enhance the material’s flame retardant properties, making it useful in manufacturing safer consumer goods .
Chemosensors Development
The formyl group in 4-Bromo-2-formylbenzoic acid can be utilized to develop chemosensors, particularly for detecting sugars like fructose. These sensors have applications in food industry quality control and medical diagnostics .
Material Science
Researchers use 4-Bromo-2-formylbenzoic acid to synthesize materials with specific electronic or optical properties. It’s an important precursor in creating organic semiconductors and other advanced materials .
Catalysis
The compound is used in catalytic processes to facilitate chemical reactions. Its structure can be modified to create catalysts that improve the efficiency and selectivity of industrial chemical processes .
Biaryl Synthesis
In organic synthesis, 4-Bromo-2-formylbenzoic acid is used for the construction of biaryl compounds through palladium-catalyzed cross-coupling reactions. These biaryl structures are significant in pharmaceuticals and agrochemicals .
Analytical Chemistry
Due to its distinct chemical structure, 4-Bromo-2-formylbenzoic acid can serve as a standard or reagent in analytical chemistry, aiding in the quantification and identification of substances in complex mixtures .
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-formylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVFFWJIPXPVBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40582234 | |
Record name | 4-Bromo-2-formylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40582234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-formylbenzoic acid | |
CAS RN |
871502-87-3 | |
Record name | 4-Bromo-2-formylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40582234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-formylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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